(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Overview
Description
The compound (5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic molecule that features a thiazolidine-2,4-dione core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution Reactions: The nitrophenyl and dimethyl groups are introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final step involves the condensation of the pyrrole derivative with the thiazolidine-2,4-dione core under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the thiazolidine-2,4-dione core.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazolidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrrole and thiazolidine rings.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s potential bioactivity makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry
Polymer Science: The compound can be incorporated into polymers to enhance their properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Molecular Targets: It may target enzymes, receptors, or DNA, depending on its specific structure and functional groups.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidine-2,4-dione core, often used in medicinal chemistry.
Pyrrole Derivatives: Compounds containing the pyrrole ring, known for their bioactivity.
Uniqueness
Structural Complexity: The combination of the thiazolidine-2,4-dione core with the pyrrole ring and various substituents makes this compound unique.
Bioactivity: Its potential bioactivity and diverse applications in different fields highlight its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
(5E)-5-[[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-4-8-20-18(23)17(27-19(20)24)10-14-9-12(2)21(13(14)3)15-6-5-7-16(11-15)22(25)26/h1,5-7,9-11H,8H2,2-3H3/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFGXAZDPPBOGJ-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=C3C(=O)N(C(=O)S3)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=C/3\C(=O)N(C(=O)S3)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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